Salicylidene 2-aminopyridine

Descripción general

Descripción

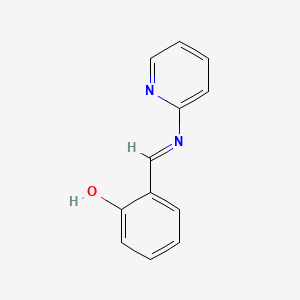

Salicylidene 2-Aminopyridine is an organic compound with the molecular formula C12H10N2O . It is a Schiff base, which are compounds that are synthesized from the condensation of a primary amine with a carbonyl group .

Synthesis Analysis

Salicylidene 2-Aminopyridine can be synthesized from the condensation reaction involving the carbonyl group of salicylaldehyde and the amine group of 2-aminopyridine . Another study reported an efficient and green procedure for the synthesis of 2-aminopyridines derivatives via a four-component reaction of acetophenone, malononitrile, triethoxymethane, and different primary amines .

Molecular Structure Analysis

The molecular structure of Salicylidene 2-Aminopyridine consists of a pyridine ring attached to a phenol group through an imine linkage . The molecular weight is 198.221 Da .

Chemical Reactions Analysis

The electrochemical behavior of Salicylidene 2-Aminopyridine has been investigated in 0.1 M tetraethylammonium perchlorate - dimethylformamide solutions by cyclic voltammetric and convolution potential sweep voltammetric methods . It was found that the depolarizer exhibits two well-defined diffusion-controlled irreversible one-electron waves .

Physical And Chemical Properties Analysis

Salicylidene 2-Aminopyridine is a white powder with a characteristic odor . It has a density of 1.1±0.1 g/cm3, a boiling point of 369.6±22.0 °C at 760 mmHg, and a flash point of 177.3±22.3 °C .

Aplicaciones Científicas De Investigación

Chemosensor for Metal Ions Detection

Salicylidene 2-aminopyridine has been identified as a sensitive and selective chemosensor for the detection of metal ions such as Cu(II), Al(III), and Fe(III). This application is crucial in environmental, biological, and industrial contexts where monitoring metal ion concentration is essential. The compound exhibits fluorescence upon binding with Al(III) and Fe(III), and a color change with Cu(II), which can be used for visual detection .

Photoinduced Processes in Optical Materials

The compound’s ability to undergo ultrafast photoinduced processes makes it a candidate for use in optical materials. Studies have shown that Salicylidene 2-aminopyridine can undergo excited-state intramolecular proton transfer (ESIPT), leading to fluorescent species that are valuable for the development of photochromic materials and optical devices .

Nonlinear Optical Properties

Salicylidene 2-aminopyridine exhibits nonlinear optical (NLO) properties, which are significant for applications in light-controlled optical devices. These properties are particularly valuable for fast switching applications due to the rapid kinetics of proton transfer involved in the photochromism of the compound .

Analytical Applications in Schiff Base Metal Complexes

Schiff base metal complexes derived from Salicylidene 2-aminopyridine have numerous analytical applications. They can act as ligands coordinating to various metal ions, which is essential for the development of sensors and assays in analytical chemistry .

Biological Applications

The biological applications of Schiff base metal complexes involving Salicylidene 2-aminopyridine are diverse. They include antimicrobial resistance combat, where the compound’s ability to form stable complexes with metal ions can be leveraged to develop new antimicrobial agents .

Photochromism in Crystal Lattice Cavities

Salicylidene 2-aminopyridine can exhibit photochromism within the cavities of certain crystal lattices, such as those formed with deoxycholic acid. This property is explored for applications in molecular switches and data storage devices, where the compound’s ability to change color under light exposure is utilized .

Mecanismo De Acción

Target of Action

Salicylidene 2-aminopyridine is a Schiff base compound Schiff bases are known to interact with various biological targets, including enzymes and metal ions, due to their ability to form complexes .

Mode of Action

The mode of action of Salicylidene 2-aminopyridine involves hydrolysis . The Schiff-base anion of this compound undergoes hydroxide-independent hydrolysis . This process is consistent with intramolecular catalysis by the phenoxide ion . The possibility of the intramolecular general base-catalysed hydration of the imine linkage by pyridine ring nitrogen of the imine is also suggested .

Pharmacokinetics

The hydrolysis of the compound, as mentioned earlier, could play a role in its bioavailability .

Result of Action

The result of the action of Salicylidene 2-aminopyridine is the hydrolysis of its Schiff-base anion . This hydrolysis is hydroxide-independent and is facilitated by intramolecular catalysis by the phenoxide ion .

Action Environment

The action of Salicylidene 2-aminopyridine can be influenced by environmental factors such as the presence of copper (II) ions . For instance, the copper (II) chelate, [CuL]+, undergoes acid-catalysed hydrolysis of the imine linkage . The mixed-ligand complexes [Cu(bipy)L]+, [Cu(phen)L]+, and [Cu(im)2L]+ (where bipy = 2, 2′-bipyridyl, phen = 1,10-phenanthroline, and im = imidazole) have also been found to be effective catalysts .

Safety and Hazards

Direcciones Futuras

Schiff bases like Salicylidene 2-Aminopyridine and their metal complexes have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry . Future research could focus on exploring these applications further, particularly in confronting challenges such as antimicrobial resistance and environmental pollution .

Propiedades

IUPAC Name |

2-[(E)-pyridin-2-yliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOIUODXXXAPDU-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284542 | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17543-97-4, 1823-47-8 | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17543-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylidene 2-aminopyridene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Salicylidene-2-aminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.